molecular formula C9H8N4O3 B2411969 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol CAS No. 1432437-76-7

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B2411969
CAS No.: 1432437-76-7
M. Wt: 220.188
InChI Key: ZCRYXSMOBXTPDC-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol is a complex organic compound that features a phenol group substituted with a methyl group, a nitro group, and a triazole ring

Preparation Methods

The synthesis of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol typically involves multiple steps One common method starts with the nitration of 2-methylphenol (o-cresol) to introduce the nitro groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other nitrophenols and triazole-substituted phenols. For example:

The uniqueness of 2-methyl-4-nitro-6-(4H-1,2,4-triazol-4-yl)phenol lies in the combination of these functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methyl-4-nitro-6-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-6-2-7(13(15)16)3-8(9(6)14)12-4-10-11-5-12/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRYXSMOBXTPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N2C=NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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